2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1400274-77-2
VCID: VC2878579
InChI: InChI=1S/C14H21BO3/c1-6-16-12-9-7-8-11(10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC
Molecular Formula: C14H21BO3
Molecular Weight: 248.13 g/mol

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1400274-77-2

Cat. No.: VC2878579

Molecular Formula: C14H21BO3

Molecular Weight: 248.13 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1400274-77-2

Specification

CAS No. 1400274-77-2
Molecular Formula C14H21BO3
Molecular Weight 248.13 g/mol
IUPAC Name 2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H21BO3/c1-6-16-12-9-7-8-11(10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3
Standard InChI Key BLICBTUPOVPQMW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC

Introduction

Chemical Identity and Structure

Basic Information

2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is identified by the CAS number 1400274-77-2. It has a molecular formula of C14H21BO3 and a molecular weight of 248.13 g/mol . The compound belongs to the class of organoboron compounds, specifically pinacol boronate esters, which are characterized by the presence of a boron atom connected to two oxygen atoms within a cyclic structure.

Structural Characteristics

The structure of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane consists of several key components. The core is a 1,3,2-dioxaborolane ring (also known as the pinacol ester group) with four methyl substituents at positions 4 and 5. The boron atom at position 2 is connected to a phenyl ring, which bears an ethoxy group at position 3. This arrangement creates a molecule with specific electronic and steric properties that influence its chemical behavior and reactivity.

Chemical Identifiers

The compound can be represented by various chemical identifiers, providing standardized ways to reference it in databases and literature:

Identifier TypeValue
IUPAC Name2-(3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChIInChI=1S/C14H21BO3/c1-6-16-12-9-7-8-11(10-12)15-17-13(2,3)14(4,5)18-15/h7-10H,6H2,1-5H3
InChI KeyBLICBTUPOVPQMW-UHFFFAOYSA-N
Canonical SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC

Synthesis Methods

Synthetic Routes

Chemical Reactions and Applications

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in Suzuki-Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boron-containing compound and various electrophiles, typically aryl halides or triflates. The reaction proceeds through a catalytic cycle involving a palladium catalyst and typically requires a base such as potassium carbonate or sodium hydroxide.

Reaction Mechanism

The mechanism of the Suzuki-Miyaura coupling with 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves several key steps:

  • Oxidative addition of the aryl halide to the palladium(0) catalyst

  • Transmetalation with the boronate ester, facilitated by a base

  • Reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst

This mechanism allows for the efficient formation of complex organic molecules from relatively simple building blocks, making it a valuable tool in organic synthesis.

Other Chemical Transformations

Beyond Suzuki-Miyaura coupling, 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various other chemical transformations, including:

Reaction TypeConditionsProducts
OxidationH2O2, NaOH, THF/H2O3-Ethoxyphenol
Chan-Lam CouplingCu(OAc)2, pyridine, O23-Ethoxyphenyl ethers or amines
Hayashi-Miyaura ReactionRhodium catalyst, cyclic enonesChiral 3-ethoxyphenyl-substituted compounds
HomologationCH2Br2, n-BuLi, THF, -78°CHomologated boronic esters

Structure-Activity Relationships

Electronic Effects

The presence of the ethoxy group at the meta position of the phenyl ring in 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces specific electronic effects that influence its reactivity. The ethoxy group is an electron-donating substituent that increases electron density in the aromatic ring through resonance effects. This electronic contribution affects the reactivity of the boronic ester group, particularly in transmetalation steps during coupling reactions.

Steric Considerations

The tetramethyl-1,3,2-dioxaborolane (pinacol) portion of the molecule provides steric bulk around the boron center. This structural feature enhances the stability of the compound compared to simpler boronic acids, making it less prone to decomposition under various reaction conditions. The steric protection also influences the compound's reactivity, affecting the rate and selectivity of reactions in which it participates.

Comparison with Related Compounds

To understand the unique properties of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it is instructive to compare it with structurally related compounds:

CompoundStructural DifferenceEffect on Reactivity
(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Contains a vinyl group instead of phenylIncreased reactivity due to the more electron-rich nature of the vinyl group
2-Ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Direct ethoxy substituent on boron instead of phenylDifferent reactivity profile, acts as a protecting group for boronic acids
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolaneLacks the ethoxy substituent on the phenyl ringDifferent electronic properties, potentially altered regioselectivity in certain reactions

Applications in Scientific Research

Organic Synthesis

Experimental Protocols

Analytical Methods

Various analytical techniques can be employed for the characterization and purity assessment of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Analytical TechniqueInformation Provided
NMR Spectroscopy (1H, 13C, 11B)Structural confirmation, purity assessment
Mass SpectrometryMolecular weight confirmation, fragmentation pattern
Infrared SpectroscopyFunctional group identification
X-ray CrystallographyDefinitive 3D structure determination
HPLCPurity analysis, separation of potential impurities

Purification Methods

Purification of 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be achieved through several methods, depending on the scale and purity requirements:

  • Column chromatography using silica gel and appropriate solvent mixtures

  • Recrystallization from suitable solvent systems

  • Distillation under reduced pressure for larger-scale purification

  • Preparative HPLC for analytical-grade purity

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